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Compound of Interest

Compound Name: Boc-Aminoxy-PEG4-OH

Cat. No.: B611196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Boc-Aminoxy-PEG4-OH, a

valuable bifunctional linker used in various bioconjugation and drug development applications.

The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality, while

the terminal hydroxyl group allows for further chemical modification. The tetraethylene glycol

(PEG4) spacer enhances solubility and provides appropriate spacing for conjugating

molecules. This guide outlines two primary synthetic strategies, provides detailed experimental

protocols, and summarizes key quantitative data.

Core Synthesis Pathways
The synthesis of Boc-Aminoxy-PEG4-OH can be primarily achieved through two effective

routes: the Mitsunobu reaction and a two-step tosylation-alkylation sequence. Both methods

utilize commercially available starting materials and established organic chemistry principles.

1. Mitsunobu Reaction Pathway: This pathway offers a direct, one-pot conversion of the

terminal hydroxyl group of tetraethylene glycol to the Boc-protected aminoxy group. The

Mitsunobu reaction facilitates the nucleophilic substitution of an alcohol, activated by a

combination of a phosphine and an azodicarboxylate, with a suitable nucleophile, in this case,

N-Boc-hydroxylamine.

2. Tosylation-Alkylation Pathway: This two-step approach involves the initial selective activation

of one of the terminal hydroxyl groups of tetraethylene glycol by tosylation. The resulting
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monotosylate is a good leaving group and is subsequently displaced by N-Boc-hydroxylamine

in a nucleophilic substitution reaction to yield the final product.

Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted.

Anhydrous solvents should be used where specified. Reactions should be monitored by thin-

layer chromatography (TLC) on silica gel plates. Purification of the final product is typically

achieved by column chromatography. Characterization can be performed using Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Pathway 1: Mitsunobu Reaction
This protocol is adapted from established Mitsunobu reaction procedures for the

functionalization of polyethylene glycols.

Reaction Scheme:

Tetraethylene Glycol (HO-PEG4-OH)

PPh3, DIAD
(or DEAD)

N-Boc-hydroxylamine

Boc-Aminoxy-PEG4-OHTHF, 0 °C to rt

Click to download full resolution via product page

Caption: Mitsunobu reaction for the synthesis of Boc-Aminoxy-PEG4-OH.

Procedure:

To a solution of tetraethylene glycol (1.0 eq) and N-Boc-hydroxylamine (1.2 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh3, 1.5

eq) portionwise.
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Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate

(DEAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Monitor the reaction progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford Boc-Aminoxy-PEG4-OH as a colorless oil.

Synthesis Pathway 2: Tosylation and Alkylation
This protocol is based on the selective monotosylation of diols followed by nucleophilic

substitution.

Reaction Scheme:

Step 1: Monotosylation

Step 2: Alkylation

Tetraethylene Glycol (HO-PEG4-OH) TsCl, Pyridine HO-PEG4-OTsDCM, 0 °C

N-Boc-hydroxylamine NaH (or K2CO3) Boc-Aminoxy-PEG4-OHDMF, rt

Click to download full resolution via product page

Caption: Two-step synthesis of Boc-Aminoxy-PEG4-OH via tosylation and alkylation.

Procedure:
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Step 1: Monotosylation of Tetraethylene Glycol

Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

Add pyridine (1.1 eq) to the solution.

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in anhydrous DCM

dropwise.

Stir the reaction mixture at 0 °C for 4-6 hours.

Monitor the reaction by TLC to confirm the formation of the monotosylated product.

Wash the reaction mixture with cold 1M HCl, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to isolate HO-PEG4-OTs.

Step 2: Alkylation with N-Boc-hydroxylamine

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous

dimethylformamide (DMF) at 0 °C, add a solution of N-Boc-hydroxylamine (1.2 eq) in

anhydrous DMF dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add a solution of HO-PEG4-OTs (1.0 eq) in anhydrous DMF to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of water.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter,

and concentrate.
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Purify the final product by silica gel column chromatography.

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Boc-Aminoxy-
PEG4-OH. Please note that yields and reaction times may vary depending on the specific

reaction conditions and scale.

Parameter Mitsunobu Reaction Tosylation-Alkylation

Starting Materials

Tetraethylene Glycol, N-Boc-

hydroxylamine, PPh3,

DIAD/DEAD

Tetraethylene Glycol, TsCl,

Pyridine, N-Boc-

hydroxylamine, NaH

Solvent Anhydrous THF
Anhydrous DCM (Step 1),

Anhydrous DMF (Step 2)

Reaction Temperature 0 °C to room temperature
0 °C (Step 1), 0 °C to room

temperature (Step 2)

Typical Reaction Time 12-24 hours
Step 1: 4-6 hours; Step 2: 12-

16 hours

Typical Yield 60-75% 50-65% (over two steps)

Purification Method
Silica Gel Column

Chromatography

Silica Gel Column

Chromatography

Appearance Colorless to pale yellow oil Colorless to pale yellow oil

¹H NMR (CDCl₃, δ)

~3.7 (m, 16H, PEG), 3.95 (t,

2H, -CH₂ONH-), 1.45 (s, 9H,

Boc)

~3.7 (m, 16H, PEG), 3.95 (t,

2H, -CH₂ONH-), 1.45 (s, 9H,

Boc)

¹³C NMR (CDCl₃, δ)
~77.5, 72.6, 70.6, 70.3, 61.7,

28.3

~77.5, 72.6, 70.6, 70.3, 61.7,

28.3

MS (ESI)
m/z calculated for C₁₃H₂₇NO₇

[M+Na]⁺: 332.17, found: 332.2

m/z calculated for C₁₃H₂₇NO₇

[M+Na]⁺: 332.17, found: 332.2
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Logical Workflow for Synthesis and
Characterization

Synthesis

Purification

Characterization

Choose Synthesis Pathway

Mitsunobu Reaction Tosylation-Alkylation

Column Chromatography

NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of Boc-Aminoxy-PEG4-OH.

This guide provides a comprehensive overview of the synthesis of Boc-Aminoxy-PEG4-OH,

offering researchers the necessary information to produce this important linker in a laboratory

setting. The choice between the Mitsunobu and the tosylation-alkylation pathway will depend

on the specific experimental setup, available reagents, and desired scale of the synthesis.

To cite this document: BenchChem. [Synthesis of Boc-Aminoxy-PEG4-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611196#synthesis-pathway-for-boc-aminoxy-peg4-
oh]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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